Product packaging for (R)-2-((Benzyloxy)methyl)oxetane(Cat. No.:CAS No. 1240786-75-7)

(R)-2-((Benzyloxy)methyl)oxetane

Cat. No.: B11912497
CAS No.: 1240786-75-7
M. Wt: 178.23 g/mol
InChI Key: LMLDXXXZBRCPIP-LLVKDONJSA-N
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Description

Significance of Four-Membered Ring Ethers in Contemporary Organic Synthesis and Materials Science

Oxetanes, which are four-membered ring ethers, represent a unique class of saturated heterocyclic compounds. For a long time, they were relatively overlooked in medicinal chemistry, but have recently seen a surge in interest. nih.gov This is due to their distinctive combination of chemical and physical properties. The inherent ring strain of approximately 106 kJ/mol makes them more reactive than their five- and six-membered counterparts like tetrahydrofuran (B95107), yet they are generally more stable than the highly reactive three-membered epoxides. acs.orgbldpharm.com This balanced reactivity allows for selective ring-opening reactions to introduce valuable functional groups. acs.org

In medicinal chemistry, the incorporation of an oxetane (B1205548) motif can significantly improve the physicochemical properties of a drug candidate. acs.org Oxetanes are considered valuable isosteres for gem-dimethyl and carbonyl groups, offering a way to modulate properties like solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups. acs.orgCurrent time information in Jakarta, ID. Their small, polar, and three-dimensional nature can lead to improved binding interactions with biological targets and provide advantages in intellectual property. acs.orgCurrent time information in Jakarta, ID.

Beyond pharmaceuticals, oxetanes are valuable in materials science. Their ability to undergo ring-opening polymerization, often initiated by a dry acid catalyst, can lead to the formation of polyoxetanes. acs.org These polymers can exhibit unique properties, and the ability to incorporate various substituents on the oxetane ring allows for the tuning of the final material's characteristics.

Fundamental Principles of Stereochemistry in Oxetane Systems

The stereochemistry of oxetane systems is a critical aspect that dictates their utility, particularly in the synthesis of chiral molecules. The four-membered ring of oxetane is not perfectly planar and adopts a puckered conformation to alleviate eclipsing strain between adjacent substituents. acs.org The degree of this puckering can be influenced by the nature and position of substituents on the ring. acs.org

The introduction of a substituent at the 2-position, as in the case of (R)-2-((Benzyloxy)methyl)oxetane, creates a stereocenter. The spatial arrangement of the substituent relative to the rest of the ring is crucial for its interactions in a chiral environment, such as the active site of an enzyme or a receptor. The selective synthesis of a single enantiomer, like the (R)-enantiomer, is paramount in drug discovery, as different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic fates. researchgate.net

The synthesis of enantiomerically pure oxetanes is a significant challenge that has been addressed through various strategies. These include the use of chiral starting materials, enantioselective catalytic reactions, and the resolution of racemic mixtures. acs.org For instance, the enantioselective reduction of β-halo ketones followed by an intramolecular Williamson etherification is a known method to produce chiral 2-substituted oxetanes. acs.org The stereochemical integrity of the oxetane ring during subsequent chemical transformations is also a key consideration for its successful application as a chiral building block.

Research Trajectory of this compound within Chiral Building Block Development

This compound has emerged as a valuable chiral building block in organic synthesis. Its structure combines the desirable features of the oxetane ring with a chiral side chain that offers multiple points for further functionalization. The benzyl (B1604629) ether group serves as a common protecting group for the primary alcohol, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group.

The development of synthetic routes to this compound and its analogues has been a focus of research. These methods often rely on the use of enantiomerically pure precursors. For example, the synthesis can start from a chiral source like (R)-glycidol, where the epoxide can be opened and the resulting diol can be cyclized to form the oxetane ring. The synthesis of related chiral benzyloxymethyl-substituted compounds has been documented, highlighting the importance of this structural motif in creating complex chiral molecules. acs.org

The utility of this compound as a building block is demonstrated by its incorporation into larger, more complex target molecules. Its oxetane ring can be retained as a stable structural element or can be strategically opened to introduce a 1,3-diol functionality with defined stereochemistry. Strong nucleophiles typically attack the less substituted carbon of the oxetane ring, while acid-catalyzed ring-opening can occur at the more substituted carbon. cymitquimica.comgeorganics.sk This predictable reactivity allows chemists to design synthetic routes that leverage the unique properties of this chiral synthon.

Below are tables detailing some of the physicochemical properties of a closely related compound and a summary of common synthetic strategies for 2-substituted oxetanes, which are applicable to the synthesis of this compound.

Data Tables

Table 1: Physicochemical Properties of 2-((Benzyloxy)methyl)-2-methyloxetane

PropertyValue
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
XLogP3-AA 1.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Data sourced from PubChem CID 91758947 for a structurally similar compound. nih.gov

Table 2: General Synthetic Strategies for 2-Substituted Oxetanes

Synthetic StrategyDescriptionKey Features
Intramolecular Williamson Etherification Cyclization of a 1,3-halohydrin or a related substrate with a base. acs.orgA very common and versatile method. Requires a precursor with a good leaving group.
Paternò-Büchi Reaction A [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgCan form highly substituted oxetanes. Stereoselectivity can be an issue.
Epoxide Ring Expansion Ring expansion of an epoxide using sulfur ylides or other reagents.Provides an alternative route to the oxetane core.
From Diols Cyclization of 1,3-diols, often involving activation of one of the hydroxyl groups. acs.orgA direct and often stereocontrolled method.
This table summarizes general methods and is not exhaustive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B11912497 (R)-2-((Benzyloxy)methyl)oxetane CAS No. 1240786-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1240786-75-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2R)-2-(phenylmethoxymethyl)oxetane

InChI

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-11/h1-5,11H,6-9H2/t11-/m1/s1

InChI Key

LMLDXXXZBRCPIP-LLVKDONJSA-N

Isomeric SMILES

C1CO[C@H]1COCC2=CC=CC=C2

Canonical SMILES

C1COC1COCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure 2 Substituted Oxetanes

Asymmetric Ring Construction Strategies for Chiral Oxetanes

The formation of the strained four-membered oxetane (B1205548) ring in an enantioselective manner presents a considerable synthetic challenge. Methodologies can be broadly categorized into those that construct the ring from acyclic precursors and those that expand existing smaller rings.

Stereoselective Ring Expansion from Chiral Oxirane Precursors

Chiral epoxides (oxiranes) are readily available starting materials and serve as valuable precursors for the synthesis of chiral oxetanes. This transformation involves the expansion of the three-membered ring to a four-membered ring, a process that can be promoted by various reagents.

The rearrangement of γ,δ-epoxyalkanes can be directed towards the formation of oxetanes under the influence of superbases. Research has demonstrated that treating (E)-1-benzyloxy-2,3-epoxyalkanes with a superbasic reagent like LIDAKOR (a combination of lithium diisopropylamide and potassium tert-butoxide) at low temperatures (−75 °C) stereoselectively yields anti-oxetanes. This method provides a direct pathway from an epoxide to an oxetane, where the stereochemistry of the product is controlled by the reaction conditions. At warmer temperatures, the reaction can favor rearrangement to different products, such as (Z)-alkendiols, highlighting the critical role of temperature in directing the reaction outcome.

Organometallic reagents offer versatile pathways for the synthesis of oxetanes from epoxide precursors, often through a two-step, ring-opening/ring-closing sequence. While direct single-step ring expansion of simple saturated epoxides mediated by Copper(I) Iodide is not widely reported, Cu(I)I has been successfully employed in intramolecular cyclizations to form the oxetane ring.

One such strategy involves the Copper(I) Iodide-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols. acs.org In this approach, the substrate, which can be prepared via a tin-mediated Barbier reaction, undergoes an Ullmann-type cyclization. acs.org The use of a 1,10-phenanthroline (B135089) ligand in conjunction with CuI is crucial for achieving good yields of the desired 2-methyleneoxetane product. acs.org In the absence of the ligand, the reaction favors elimination to form an alkyne. acs.org This method demonstrates a powerful application of organocopper chemistry to form a C-O bond for the construction of the oxetane ring system.

Another related approach involves the opening of an epoxide with an organometallic nucleophile that introduces a latent leaving group. For instance, epoxides can be opened by selenomethyllithium at low temperatures to afford a hydroxyselenide intermediate. acs.org This intermediate can then be converted to a corresponding halide, which subsequently undergoes base-mediated cyclization to furnish the oxetane. acs.org

Reaction Precursor Reagents Product Yield Ref.
Intramolecular O-vinylationγ-Bromohomoallylic alcoholCuI, 1,10-phenanthroline2-MethyleneoxetaneGood acs.org
Epoxide Ring Opening/Closing2-Substituted oxirane1. Selenoalkyllithium 2. Conversion to halide 3. Base (e.g., KOtBu)2-Substituted oxetane- acs.org

Lewis acids can catalyze the rearrangement of α-epoxides to yield the corresponding oxetane. This transformation often proceeds through a mechanism akin to a Payne rearrangement. A notable application of this strategy was demonstrated in the total synthesis of merrilactone A. acs.org Treatment of a key α-epoxide intermediate with a catalytic amount of tosic acid (p-TsOH) in dichloromethane (B109758) at room temperature prompted the desired rearrangement to form the oxetane ring of the natural product in approximately 80% yield. acs.org This method highlights the utility of Brønsted acids acting as Lewis acids to achieve a stereospecific ring expansion, securing the correct configuration in the final complex molecule. acs.org

Enantioselective Intramolecular Cyclization Protocols

The formation of the oxetane ring via intramolecular cyclization of a suitably functionalized acyclic precursor is one of the most common and reliable strategies. These methods rely on the formation of a key carbon-oxygen bond to close the four-membered ring.

The intramolecular Williamson etherification is a cornerstone of oxetane synthesis. This reaction involves the deprotonation of a hydroxyl group, which then acts as an internal nucleophile to displace a leaving group located at the γ-position (C-3 relative to the oxygen). To synthesize a chiral 2-substituted oxetane like (R)-2-((Benzyloxy)methyl)oxetane, one would typically start from a chiral 1,3-diol and convert it into a halohydrin or a sulfonate ester.

Precursor Type Leaving Group Base/Solvent Key Features Ref.
1,3-HalohydrinBromideNaH / THFProceeds with inversion of stereochemistry acs.org
1,3-Hydroxy MesylateMesylate (-OMs)NaH / THFHigh yield (e.g., 84% in oxetanocin synthesis) acs.org
Carbon-Carbon Bond Forming Cyclizations

While the Williamson etherification is a classical approach to oxetane synthesis, alternative strategies involving carbon-carbon bond formation followed by cyclization have emerged. beilstein-journals.org One such strategy involves the rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization. This method has proven effective for the synthesis of a variety of di-, tri-, and tetrasubstituted oxetanes. nih.gov The process typically starts with an alcohol that undergoes an O-H insertion reaction with a diazo compound, followed by an intramolecular cyclization to form the oxetane ring. nih.gov This methodology allows for the creation of oxetane 2,2-dicarboxylates with various substituents at the 3- and 4-positions, including aryl and alkyl groups, as well as fused bicyclic systems. nih.gov A key advantage of this approach is the ability to use enantioenriched alcohols to produce enantioenriched oxetanes with complete retention of configuration, offering a reliable method for controlling stereochemistry. nih.gov

Catalytic Enantioselective Desymmetrization of Prochiral Oxetanes

A powerful and elegant strategy for accessing enantiopure oxetanes is the desymmetrization of prochiral precursors. nih.govnih.gov This approach has gained significant traction, with various catalytic systems being developed to achieve high levels of enantioselectivity. nih.govnih.govresearchgate.net The inherent ring strain and Lewis basicity of oxetanes make them excellent substrates for such transformations. researchgate.net

Chiral Phosphoric Acid Catalysis for Desymmetrization

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for the enantioselective desymmetrization of prochiral oxetanes. nih.govacs.orgbohrium.com These catalysts can activate the oxetane ring towards nucleophilic attack, leading to the formation of chiral products with high enantiomeric excess. acs.orgbohrium.com The mechanism often involves a bifunctional activation mode where the acidic proton of the CPA activates the oxetane oxygen, and the basic phosphoryl oxygen interacts with the nucleophile. acs.org However, computational studies have also revealed an unexpected distortion-driven activation mode for certain intramolecular oxetane openings. acs.org The stereochemical outcome is dictated by the intricate balance of noncovalent interactions between the substrate, the nucleophile, and the chiral catalyst. acs.orgnih.gov This methodology has been successfully applied to the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines with excellent yields and enantioselectivities. acs.orgbohrium.com

Transition Metal-Catalyzed Desymmetrization Approaches

In addition to organocatalysis, transition metal catalysis has also been effectively employed for the desymmetrization of prochiral oxetanes. nih.govnih.gov These methods often involve the use of chiral ligands in conjunction with a transition metal to create a chiral catalytic environment. For instance, cobalt(III)-catalyzed intramolecular ring-opening reactions have been developed to synthesize chiral oxolanes from oxetane precursors. researchgate.net The choice of the metal and the ligand is crucial for achieving high enantioselectivity. These transition metal-catalyzed approaches offer a complementary strategy to Brønsted acid catalysis and have expanded the scope of accessible chiral building blocks derived from oxetanes. nih.govnih.gov

Chemo- and Diastereoselective Access to this compound Scaffolds

The synthesis of specifically this compound and related scaffolds often relies on chemo- and diastereoselective methods starting from chiral precursors. One established route involves the use of (R)-2-((benzyloxy)methyl)oxirane as a starting material. oakwoodchemical.com Another approach utilizes intramolecular cyclization of a suitably substituted diol. For example, a 1,3-diol can be monotosylated and then treated with a base like sodium hydride to induce intramolecular cyclization with complete inversion of stereochemistry at the reacting center. acs.org This double inversion process, starting from a chiral diol, allows for the stereospecific synthesis of the desired enantiomer.

The table below summarizes some of the key synthetic strategies for accessing enantiopure 2-substituted oxetanes.

Synthetic Strategy Key Features Example Application Stereocontrol
Carbon-Carbon Bond Forming Cyclizations Rhodium-catalyzed O-H insertion followed by C-C bond formation. nih.govSynthesis of oxetane 2,2-dicarboxylates. nih.govRetention of configuration from enantioenriched alcohols. nih.gov
Chiral Phosphoric Acid Catalyzed Desymmetrization Uses chiral Brønsted acids to activate prochiral oxetanes. nih.govacs.orgSynthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines. acs.orgbohrium.comHigh enantioselectivity achieved through catalyst control. acs.org
Transition Metal-Catalyzed Desymmetrization Employs chiral transition metal complexes for ring-opening. nih.govnih.govCobalt(III)-catalyzed synthesis of chiral oxolanes. researchgate.netEnantioselectivity is dependent on the metal and ligand combination. researchgate.net
Chemo- and Diastereoselective Cyclization Intramolecular Williamson etherification of chiral diol derivatives. acs.orgSynthesis of this compound from a chiral diol.Stereospecific, often with inversion of configuration. acs.org

Functional Group Interconversions and Derivatization Strategies at the Benzyloxymethyl Moiety

Once the this compound scaffold is obtained, the benzyloxymethyl group offers a versatile handle for a wide range of functional group interconversions and derivatizations. The benzyl (B1604629) ether can be readily cleaved under various conditions to reveal the primary alcohol.

Common methods for debenzylation include:

Catalytic Hydrogenation: This is a widely used and often clean method, typically employing palladium on carbon (Pd/C) and a hydrogen atmosphere. acs.org

Lewis Acid Catalysis: Certain Lewis acids can be used to cleave benzyl ethers.

Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (B1221849) can also effect debenzylation.

The resulting primary alcohol, (R)-oxetane-2-methanol, is a key intermediate that can be further transformed. fiveable.mesolubilityofthings.com

Oxidation of the primary alcohol can provide the corresponding aldehyde or carboxylic acid. solubilityofthings.comimperial.ac.uk

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation can yield the aldehyde. fiveable.meimperial.ac.uk

Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent will oxidize the alcohol directly to the carboxylic acid. fiveable.mesolubilityofthings.com

The alcohol can also be converted to other functional groups through substitution reactions . vanderbilt.edu

Conversion to a good leaving group, such as a tosylate or mesylate, allows for subsequent nucleophilic displacement to introduce a variety of functionalities, including azides, halides, and nitriles. vanderbilt.edu

The Mitsunobu reaction provides another route for the direct conversion of the alcohol to other functional groups with inversion of configuration. vanderbilt.edu

The table below outlines some common functional group interconversions starting from the benzyloxymethyl group.

Starting Functional Group Reagents/Conditions Product Functional Group
Benzyl EtherH₂, Pd/CPrimary Alcohol
Primary AlcoholPCC, Swern OxidationAldehyde
Primary AlcoholKMnO₄, Jones ReagentCarboxylic Acid
Primary AlcoholTsCl, pyridine; then NaN₃Azide
Primary AlcoholPPh₃, DEAD, HN₃Azide (Mitsunobu)

Process Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include the choice of reagents, solvents, reaction conditions, and purification methods.

For reactions involving highly reactive or hazardous reagents, such as metal hydrides or strong bases, alternative, safer reagents are often sought for scale-up. For example, in a reduction step, a less pyrophoric reducing agent might be substituted. The work-up procedure is also a critical aspect to optimize. Quenching procedures for reactive reagents need to be carefully designed to manage heat evolution and by-product formation. The use of aqueous work-ups that minimize the generation of solid waste is highly desirable from an environmental and practical standpoint.

For catalytic reactions, such as the desymmetrization of prochiral oxetanes, the development of immobilized or recyclable catalysts is a key area of research for process optimization. thieme-connect.com Solid-supported catalysts can simplify product purification by allowing for easy filtration and recovery of the catalyst, which can then be reused in subsequent batches. thieme-connect.com Continuous flow chemistry offers another avenue for scale-up, providing better control over reaction parameters, improved safety, and potentially higher throughput compared to batch processes. researchgate.net

Multi-parameter optimization using high-throughput experimentation (HTE) can be employed to rapidly screen various reaction conditions, including catalysts, ligands, additives, and solvents, to identify the optimal parameters for a given transformation. nih.gov This data-driven approach can significantly accelerate the development of a robust and scalable synthetic process.

Mechanistic Investigations and Reactivity Profiles of R 2 Benzyloxy Methyl Oxetane

Ring-Opening Transformations of the Oxetane (B1205548) Nucleus

The reactivity of the oxetane core is dominated by reactions that cleave the C-O or C-C bonds, driven by the release of ring strain. researchgate.net These transformations can be broadly categorized into nucleophilic ring-opening reactions and ring expansion reactions.

Nucleophilic Ring-Opening Reaction Pathways

Nucleophilic attack is a well-explored and highly utilized pathway for the functionalization of oxetanes. researchgate.net The outcomes of these reactions, particularly in terms of which carbon atom is attacked and the resulting stereochemistry, are influenced by a variety of factors including the nature of the nucleophile, the presence of catalysts, and the substitution pattern on the oxetane ring.

The regioselectivity of nucleophilic attack on unsymmetrical oxetanes like (R)-2-((benzyloxy)methyl)oxetane is a critical aspect of their reactivity. Generally, the site of attack is governed by a balance between steric and electronic effects. magtech.com.cn

Steric Control: Strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn This is a classic SN2-type reaction where the nucleophile approaches from the backside, leading to an inversion of stereochemistry at the attacked center.

Electronic Control: In the presence of acids, which activate the oxetane oxygen through protonation, the reaction can be shifted towards attack at the more substituted carbon. magtech.com.cn This is because the positive charge in the transition state is better stabilized at the more substituted position.

The stereoselectivity of these reactions is often high, with the configuration of the chiral center influencing the approach of the nucleophile and the stereochemical outcome of the product. For instance, in acid-catalyzed hydrolysis or alcoholysis of optically pure 2-aryl-3,3-dimethyloxetanes, partial inversion of configuration at the benzylic position has been observed, with the degree of inversion being dependent on the acid concentration. epa.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetrical Oxetanes

Reaction Conditions Controlling Factor Site of Attack Typical Nucleophiles
Basic or NeutralStericLess substituted carbonStrong nucleophiles (e.g., organolithiums, Grignard reagents)
AcidicElectronicMore substituted carbonWeak nucleophiles (e.g., water, alcohols)
Acid-Catalyzed Ring-Opening Mechanisms

Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes. researchgate.net The acid activates the oxetane by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. nih.gov

Under strongly protic or Lewis acid conditions, the ring-opening of optically pure 2-aryl-3,3-dimethyloxetanes occurs at the benzylic carbon. epa.gov The mechanism can proceed through an SN1-like or SN2-like pathway, depending on the stability of the potential carbocation intermediate and the strength of the nucleophile. In cases where a stable carbocation can be formed, an SN1 mechanism with potential loss of stereochemical integrity is more likely. Conversely, a concerted SN2 mechanism results in inversion of configuration. epa.gov

It is a misconception that oxetanes are universally unstable under acidic conditions. Their stability is significantly influenced by their substitution pattern. For example, 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital. nih.gov However, even in these cases, the presence of an internal nucleophile can facilitate ring-opening under acidic conditions. nih.gov

Transition metals can also catalyze or promote the ring-opening of oxetanes, often influencing the regioselectivity and enabling reactions that are otherwise difficult to achieve. For example, titanocene (B72419) complexes have been used to catalyze the ring-opening of oxetanes. researchgate.net More recently, a combination of zirconocene (B1252598) and photoredox catalysis has been shown to enable the ring-opening of oxetanes with a reversal of the typical regioselectivity, leading to the more-substituted alcohols via less-stable radical intermediates. thieme-connect.de

While specific examples for Ag(I)-promoted ring-opening of this compound are not detailed in the provided search results, the general principle involves the Lewis acidic metal center coordinating to the oxetane oxygen, thereby activating the ring for nucleophilic attack.

While nucleophilic ring-opening has been extensively studied, the application of oxetanes as precursors for radical species is a more recently explored area. researchgate.netchemrxiv.org The high activation energy for the homolytic cleavage of the C-O bond in oxetanes makes this process kinetically challenging. researchgate.net

However, strategies have been developed to overcome this barrier. One such method involves a cobalt-catalyzed process using vitamin B12. researchgate.netchemrxiv.org In this system, an alkylated cobalt-complex intermediate is formed from the vitamin and the oxetane. Homolytic cleavage of the Co-C bond then generates a nucleophilic radical that can participate in subsequent reactions. researchgate.netchemrxiv.org This approach has been successfully applied in Ni-catalyzed cross-electrophile couplings and Giese-type additions. researchgate.net

The regioselectivity of these radical processes can complement that of known polar methodologies. chemrxiv.org For instance, some iron-catalyzed reactions proceed via a γ-oxidoradical intermediate. researchgate.net

Ring Expansion Reactions of Oxetane Derivatives

Ring expansion reactions represent another important class of transformations for oxetanes, allowing for the synthesis of larger heterocyclic systems. acs.org These reactions often proceed through carbocationic intermediates, which can undergo rearrangement. masterorganicchemistry.com

For instance, intramolecular isomerizations of oxetanes have been reported, often requiring activation by a Lewis acid catalyst such as In, Sc, Fe, BF₃, or Co. acs.org In some cases, oxetane-carboxylic acids have been observed to isomerize into lactones upon storage or gentle heating, without the need for an external catalyst. acs.org This suggests that an intramolecular protonation of the oxetane ring by the carboxylic acid group can initiate the ring-opening and subsequent rearrangement. acs.org

The treatment of spirocyclopropyl oxetanes with hydrohalic acids leads to the formation of spirocyclopropyl fused butenolides or γ-butyrolactones, depending on the acid used. researchgate.net These transformations highlight the diverse reaction pathways available for oxetanes, leading to a variety of synthetically useful products.

Polymerization Dynamics and Mechanisms Involving this compound and its Derivatives

The polymerization of this compound and related oxetane monomers proceeds through various mechanisms, each offering unique control over the resulting polymer's structure and properties. These methods are crucial for developing tailored polyoxetanes for a range of applications.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing oxetanes. wikipedia.org The process is initiated by cationic species, such as those generated from photoinitiators or strong acids, which attack the oxygen atom of the oxetane ring. This leads to the opening of the strained four-membered ring and the formation of a propagating oxonium ion. wikipedia.org

Photoinitiated Cationic Ring-Opening Polymerization (CROP) is a method that utilizes UV irradiation to generate cationic species that initiate the polymerization of oxetane monomers. researchgate.netradtech.org The basicity of the heterocyclic oxygen in oxetanes is higher than that in epoxides, which generally leads to a lower activation energy for the propagation step. radtech.org

The generally accepted mechanism for the CROP of oxetanes involves the formation of a secondary oxonium ion, which then reacts with another monomer unit to form a more stable, but less reactive, tertiary oxonium ion. researchgate.netradtech.org The stability of this tertiary oxonium ion can lead to a significant induction period before rapid polymerization occurs. researchgate.netradtech.org The rate-determining step is often the ring-opening of this tertiary oxonium ion. radtech.org The kinetics of these polymerizations can be effectively studied in real-time using techniques like RT-FTIR (Real-Time Fourier Transform Infrared Spectroscopy). radtech.org

Several factors can influence the kinetics of photoinitiated CROP of oxetanes:

Temperature: Higher temperatures can help overcome the activation energy barrier associated with the stable tertiary oxonium ions, thus shortening the induction period and increasing the polymerization rate. researchgate.net

Co-monomers: The addition of more reactive monomers, such as epoxides, can accelerate the polymerization of oxetanes by reducing or eliminating the induction period in a process termed "kick-starting". researchgate.netresearchgate.net

Initiator System: The choice and concentration of the photoinitiator are critical. For instance, diaryliodonium salts are effective photoinitiators for oxetanes. researchgate.net The efficiency of initiation can also be influenced by the presence of free-radical photoinitiators acting as synergists. researchgate.net

The polymerization of oxetane monomers initiated by onium salt photoinitiators is often characterized by a distinct induction period. researchgate.net This delay is attributed to the formation of a stable tertiary oxonium ion intermediate. This intermediate arises from the reaction of the initially formed secondary oxonium ion with another molecule of the oxetane monomer. researchgate.netradtech.org The high stability of this tertiary oxonium ion means that significant energy is required to overcome the activation barrier for the subsequent propagation step. radtech.org

Once the induction period is overcome, the propagation of the polymer chain proceeds via an SN2 attack of a nucleophilic monomer on the active oxonium ion center. researchgate.net The propagation center is a tertiary oxonium ion. wikipedia.org This process is typically rapid and exothermic. radtech.org However, the high stability of the intermediate tertiary oxetanium ions, especially at lower temperatures, can lead to low final monomer conversion. researchgate.net

Several strategies have been developed to minimize or eliminate the induction period in oxetane polymerization:

Elevated Temperatures: Carrying out the photopolymerization at higher temperatures provides the necessary energy to overcome the activation barrier of the stable tertiary oxonium ion. researchgate.net

Copolymerization: Introducing more reactive monomers, such as epoxides, can effectively shorten the induction period. researchgate.net

Synergistic Initiators: The use of free-radical photoinitiators in conjunction with cationic ones can also reduce the induction time. researchgate.net

It is important to note that strong acids are generally not the initiators of choice as they tend to generate unreactive secondary oxonium ions. wikipedia.org However, superacids like HSO₃F can be effective initiators. wikipedia.org

Organobase-Catalyzed Ring-Opening Copolymerization (ROCOP) with Cyclic Anhydrides

Organobase-catalyzed ring-opening copolymerization (ROCOP) of oxetanes with cyclic anhydrides presents a powerful strategy for the synthesis of polyesters with perfectly alternating structures. acs.orgfigshare.com This method offers precise control over the polymer's molecular weight and results in low dispersity. acs.orgfigshare.com

In a typical system, a phosphazene superbase like t-BuP₂ can effectively catalyze the ROCOP of an oxetane, such as trimethylene oxide (TO), and a cyclic anhydride (B1165640), like phthalic anhydride (PA), using an initiator such as 1,4-benzenedimethanol (B118111) (BDM). acs.org The resulting polyesters exhibit a perfectly alternating structure, predictable molecular weights, and narrow molecular weight distributions (Đ < 1.16). acs.org Kinetic studies have confirmed the controlled and living nature of this polymerization system. acs.org

A key advantage of this organobase-catalyzed approach is its tolerance to a wide range of functional groups on both the oxetane and anhydride monomers, as well as various initiators. acs.orgfigshare.com This versatility allows for the synthesis of polyesters with diverse glass transition temperatures, ranging from -45.4 to 60.8 °C. figshare.com However, substitutions at the 3-position of the oxetane ring, as in 3-ethyl-3-(phenoxymethyl)-oxetane (EPO) and 3-((allyloxy)methyl)-3-ethyloxetane (AMEO), can decrease the monomer's reactivity, necessitating higher polymerization temperatures and longer reaction times. acs.org

This polymerization technique can also be integrated with other ring-opening polymerization processes in a one-pot, one-step manner, a concept known as self-switchable polymerization. acs.orgfigshare.com This allows for the synthesis of complex block copolymers, for example, by combining the ROCOP of an anhydride and an epoxide with the polymerization of trimethylene carbonate, valerolactone, or L-lactide. figshare.com

Ruthenium-Catalyzed Hydrosilane-Induced Polymerization of Functionalized Oxetanes

A triruthenium cluster, [Ru₃{μ₃-(η²,η³,η⁵-C₁₂H₈)}(CO)₇], in the presence of a trialkylsilane, serves as an effective catalyst for the ring-opening polymerization of 3-alkyl-3-alkoxymethyl- or 3-alkyl-3-siloxymethyloxetanes. oup.com This method provides a novel and accessible route to functionalized polyoxetanes with number-average molecular weights (Mₙ) ranging from 10³ to 10⁵. oup.com

This catalytic system is compatible with oxetanes bearing various functional groups, including alkoxy, fluoroalkoxy, triethyleneglycoloxy, and trialkylsiloxy moieties, and can be used for both homopolymerization and copolymerization. oup.com A notable feature of this system is that in the copolymerization of 3-benzyloxymethyl- and 3-trimethylsiloxymethyl-3-alkyloxetanes, the consumption rates of both monomers are nearly identical, indicating the formation of random copolymers. oup.com

A significant advantage of this method is the versatility of the resulting polymers. The organosilyl groups in the polymer side chains can be readily converted to hydroxyl (CH₂OH) or acyloxy (CH₂OCOR) groups through hydrolysis or a silyl/acyl exchange reaction. oup.com This allows for the synthesis of polymers with tailored functionalities. oup.com

Furthermore, the ruthenium catalyst can facilitate a tandem reaction sequence. For instance, the reaction of 3-ethyl-3-hydroxymethyloxetane with a trialkylsilane first leads to dehydrogenative silylation to form the corresponding 3-ethyl-3-siloxymethyloxetane, which then undergoes ring-opening polymerization. oup.com By combining this tandem dehydrogenative silylation/ring-opening polymerization with a subsequent silyl/acyl exchange, it is possible to achieve a one-pot synthesis of polymers with CH₂OCOR side chains directly from 3-ethyl-3-hydroxymethyloxetane. oup.com The properties of the final polymers, as evidenced by their glass transition (Tg) and melting (Tm) temperatures, can be controlled by the selection of the functional groups in the side chains. oup.com

Stereocontrol and Diastereoselection in Transformations Involving this compound

The inherent chirality of this compound plays a crucial role in directing the stereochemical outcome of its chemical transformations. The stereocenter at the C2 position of the oxetane ring influences the approach of reagents, leading to diastereoselective and, in some cases, enantioselective product formation. This control is particularly evident in ring-opening reactions, where the nucleophilic attack is directed to a specific carbon atom with a predictable stereochemical consequence.

The stereospecific synthesis of related oxetane derivatives, such as the diastereoisomeric 2-phenyl-3-methyloxetanes, highlights the importance of the starting material's configuration in determining the final product's stereochemistry. acs.org Studies on the conformation of these molecules using nuclear magnetic resonance (NMR) spectroscopy have further elucidated the spatial arrangements that govern their reactivity. acs.org

Furthermore, the stereochemistry of the substituent at the C2 position can influence the regioselectivity of ring-opening reactions. Lewis acid-catalyzed openings, for example, can proceed through different mechanistic pathways depending on the nature of the substituent and the catalyst, leading to the formation of different constitutional isomers with defined stereochemistry. researchgate.net

Reactivity of Oxetane Derivatives with Reactive Intermediates (e.g., Methyl Radicals)

The table below summarizes the rate expressions for the hydrogen atom abstraction from oxetan and its methylated derivatives by methyl radicals. rsc.org

CompoundRate Expression (log10(k/cm³ mol⁻¹ s⁻¹))Temperature Range (°C)
Oxetan11.29 - 35.22 / (2.303 * R * T)100–200
2-Methyloxetan11.42 - 34.04 / (2.303 * R * T)100–200
2,4-Dimethyloxetan11.51 - 33.52 / (2.303 * R * T)100–200

R = Gas constant, T = Absolute temperature in Kelvin

These kinetic data indicate that the presence of methyl groups on the oxetane ring affects the activation energy of the hydrogen abstraction reaction. rsc.org This has implications for the thermolysis of substituted oxetanes in the gas phase. rsc.org

More recent research has explored the radical ring-opening of oxetanes through different catalytic strategies. researchgate.net For example, a cobalt-catalyzed approach allows for the generation of nucleophilic radicals via the homolytic cleavage of an alkylated cobalt-complex intermediate formed from vitamin B12 and the oxetane. researchgate.net These radicals can then participate in various reactions, demonstrating the potential of oxetanes as precursors to radical species. researchgate.net

The strain energy of the oxetane ring, which is approximately 106 kJ/mol, is a significant driving force for its reactivity, including ring-opening reactions. ethz.ch While nucleophilic ring-opening is a common transformation, the application of oxetanes in radical transformations initiated by ring-opening is an expanding area of research. researchgate.net These reactions often require activation, for instance by Lewis acids, which can also influence the regioselectivity of the ring-opening process. researchgate.net

Academic Applications and Research Paradigms of R 2 Benzyloxy Methyl Oxetane

Chiral Building Block Utility in Complex Molecule Synthesis

The unique structural features of (R)-2-((Benzyloxy)methyl)oxetane, specifically its strained four-membered ring and chiral center, make it a powerful tool for chemists. Its application as a chiral building block is crucial in the synthesis of intricate molecular architectures with high levels of stereochemical control. The development of new drugs, for instance, increasingly relies on the use of such chiral building blocks to ensure a precise match with biological targets, which are themselves chiral. enamine.net

Access to Enantiomerically Pure Alcohols and Ethers

This compound serves as a key precursor for generating a variety of enantiomerically pure alcohols and ethers. The strained oxetane (B1205548) ring can be selectively opened by nucleophiles, leading to the formation of 1,3-disubstituted propane (B168953) derivatives with the stereochemistry at the C2 position preserved. This reactivity allows for the synthesis of a range of chiral diols, amino alcohols, and other functionalized ethers that are valuable intermediates in organic synthesis. The ability to produce single enantiomer compounds is critical in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. enamine.net

The synthesis of enantiomerically pure building blocks is a cornerstone of modern medicinal chemistry. enamine.net The table below illustrates examples of how chiral building blocks, including those derived from oxetanes, are utilized.

Chiral Building Block ApplicationResulting Compound TypeSignificance
Nucleophilic ring-openingEnantiomerically pure 1,3-diolsVersatile intermediates for further synthesis
Reaction with aminesChiral amino alcoholsImportant pharmacophores in drug molecules
Modification of the side chainFunctionalized ethersTailored properties for specific applications

Strategic Intermediates in Natural Product Total Synthesis

The oxetane ring is a structural motif present in several biologically active natural products. eurjchem.comacs.org Consequently, this compound and related compounds are valuable strategic intermediates in the total synthesis of these complex molecules. eurjchem.com The synthesis of natural products often involves numerous steps, and the use of a pre-formed, enantiomerically pure building block like this compound can significantly streamline the process. Its inherent chirality and functionality provide a head start in constructing the target molecule's stereochemically rich framework. For example, the synthesis of oxetane-containing natural products like taxol and merrilactone A has benefited from strategies involving oxetane precursors. eurjchem.comacs.org

Construction of Functionalized Chiral Synthons

Beyond its direct incorporation into target molecules, this compound is instrumental in the construction of other, more complex functionalized chiral synthons. eurjchem.com The reactivity of the oxetane ring allows for a variety of chemical transformations, including ring-opening, ring-expansion, and functional group interconversions. acs.org These reactions enable chemists to convert the initial simple oxetane into a diverse array of chiral building blocks with different functionalities, which can then be used in a wide range of synthetic applications. This versatility underscores the importance of this compound as a foundational element in asymmetric synthesis. enamine.net

Contributions to Polymer Science and Advanced Materials Engineering

The utility of this compound extends beyond small molecule synthesis into the realm of polymer science and materials engineering. The strained nature of the oxetane ring makes it a suitable monomer for ring-opening polymerization, leading to the formation of functional polyethers.

Design and Synthesis of Functionalized Polyethers via Controlled Polymerization

This compound and other substituted oxetanes can undergo cationic ring-opening polymerization to produce functionalized polyethers. This process allows for the creation of polymers with pendant functional groups that can be further modified, leading to materials with tailored properties. The controlled nature of this polymerization can, in some cases, lead to polymers with well-defined molecular weights and low polydispersity. These functional polyethers have potential applications in areas such as drug delivery and specialty coatings.

Development of UV/Electron Beam Curable Resins and Coatings

Oxetanes are recognized for their application in UV and electron beam (EB) curable resins and coatings. ube.comepa.gov These materials polymerize upon exposure to UV light or an electron beam, a process known as radiation curing. epa.gov Oxetane-containing formulations can offer several advantages, including rapid curing speeds and low shrinkage. ube.com The addition of oxetanes to epoxy resin formulations, for example, can enhance the reactivity of UV curing systems. ube.com This is particularly beneficial in industrial applications where fast and efficient curing is required. The resulting cured resins often exhibit desirable properties such as good adhesion and dimensional stability. ube.com

The table below outlines the benefits of using oxetanes in curable resin formulations.

PropertyBenefit in Curable Resins
Cationic CurabilityNot inhibited by oxygen, allowing for curing in air. ube.com
Compatibility with Epoxy ResinsImproves the curing speed of epoxy systems. ube.com
Low Curing ShrinkageEnhances dimensional stability and adhesion of the final product. ube.com

Conceptual Impact on Medicinal Chemistry Scaffold Design (Focus on Structural Insights)

The oxetane ring has become a valuable and versatile component in modern medicinal chemistry, primarily due to its unique structural and physicochemical properties. nih.govacs.orgnih.gov Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity. nih.govacs.org The small, polar, and three-dimensional nature of the oxetane motif makes it an attractive scaffold for designing new therapeutic agents. nih.govnih.gov

Evaluation of the Oxetane Motif as a Nonclassical Isostere

A key application of the oxetane ring in medicinal chemistry is its role as a nonclassical isostere, a concept where one functional group is replaced by another with similar steric and electronic properties to enhance a molecule's biological activity or physicochemical profile. researchgate.net

The oxetane moiety is recognized as a valuable isostere for the carbonyl group. acs.orgnih.govresearchgate.net This is attributed to several shared characteristics, including a comparable dipole moment, similar lone pair spatial orientation, and the ability to act as a hydrogen bond acceptor. nih.govacs.org The oxygen atom in the oxetane ring can form hydrogen bonds more effectively than other cyclic ethers and competes well with most carbonyl functional groups in this regard. acs.org

Replacing a carbonyl group with an oxetane can offer several advantages in drug design. It can enhance metabolic stability by circumventing degradation pathways specific to carbonyls. acs.org Furthermore, the three-dimensional structure of the oxetane can introduce favorable conformational changes and increase the sp³ character of a molecule, which is often associated with improved drug-like properties. nih.govnih.gov This substitution has been explored in various contexts, including as a replacement for ketones, esters, and amides. nih.gov

The table below provides a comparative analysis of key properties relevant to the isosteric relationship between oxetane and carbonyl groups.

PropertyOxetaneCarbonyl GroupSignificance of Isosteric Replacement
Hydrogen Bond Acceptor Strength Good acs.orgGood (Varies by type, e.g., amide, ketone) acs.orgMaintains crucial interactions with biological targets.
Dipole Moment Comparable to carbonyls nih.govPresentSimilar polarity influences solubility and binding.
Metabolic Stability Generally more stable acs.orgCan be susceptible to metabolic reduction or hydrolysisImproves drug half-life and bioavailability.
Three-Dimensionality (sp³ character) High nih.govLow (sp² hybridized carbon)Can lead to improved binding affinity and selectivity. nih.gov

The oxetane ring also serves as an effective isostere for the gem-dimethyl group. nih.govnih.govresearchgate.net While both groups occupy a similar volume, the oxetane introduces polarity without the significant increase in lipophilicity associated with the gem-dimethyl group. nih.govresearchgate.net This is a crucial advantage in drug design, as high lipophilicity can lead to poor aqueous solubility and rapid metabolic degradation. chigroup.site

By replacing a gem-dimethyl group with an oxetane, medicinal chemists can block metabolically vulnerable C-H bonds, thereby improving the metabolic stability of a drug candidate. acs.orgnih.gov This strategic substitution can lead to a significant enhancement in aqueous solubility, in some cases by a factor of 4 to over 4000, while concurrently reducing the rate of metabolic breakdown. acs.org The 3,3-disubstituted oxetane pattern has been particularly validated as a successful surrogate for the gem-dimethyl functionality. acs.orgnih.gov

The following table summarizes the key property differences that make the oxetane a favorable isostere for the gem-dimethyl group.

PropertyOxetaneGem-Dimethyl GroupAdvantage of Oxetane Substitution
Volume Similar nih.govSimilarMaintains steric bulk required for binding.
Polarity Polar nih.govNonpolarIncreases aqueous solubility and reduces lipophilicity. acs.org
Lipophilicity (LogP) Lower chigroup.siteHigherImproves pharmacokinetic properties. chigroup.site
Metabolic Stability Can block metabolism acs.orgnih.govCan be a site of metabolic oxidationEnhances drug stability and half-life.

Modulation of Molecular Properties via Oxetane Incorporation (Structural Context)

The introduction of an oxetane ring significantly impacts the three-dimensional structure and conformational preferences of a molecule. nih.govnih.gov The inherent sp³-hybridized nature of the oxetane's carbon atoms imparts a distinct three-dimensionality, moving away from the flat structures often seen in aromatic-heavy compounds. nih.gov This increased non-planarity can be advantageous for achieving higher target selectivity and better pharmacokinetic profiles.

When incorporated into an aliphatic chain, an oxetane can alter the conformational landscape, favoring synclinal (gauche) arrangements over antiplanar (trans) ones. acs.org This conformational control can be critical for pre-organizing a molecule into a bioactive conformation for optimal binding to a biological target.

The table below outlines the key conformational effects of oxetane incorporation.

Conformational AspectInfluence of Oxetane IncorporationImplication in Drug Design
Overall Three-Dimensionality Increases sp³ character and non-planarity. nih.govCan lead to improved target selectivity and better PK profiles.
Aliphatic Chain Conformation Can favor synclinal (gauche) over antiplanar (trans) conformations. acs.orgPre-organizes the molecule for optimal target binding.
Peptide Secondary Structure Can disrupt α-helical structures by introducing kinks and altering hydrogen bonding. nih.govOffers a tool to design peptides with non-natural folds and specific biological activities.
Ring Puckering Substituents on the oxetane ring lead to a more puckered conformation. acs.orgIntroduces specific steric constraints that define the molecular shape.
Effect on Basicity (pKa) and Polarity Profiles

The incorporation of an oxetane ring, such as the one in this compound, into molecular scaffolds imparts significant changes to the physicochemical properties of a compound, most notably its basicity (pKa) and polarity. nih.govnih.gov These modifications are a direct consequence of the inherent electronic and structural nature of the four-membered ether.

The oxetane moiety is characterized by its high polarity and its ability to act as a hydrogen-bond acceptor. u-tokyo.ac.jpresearchgate.net The ring's oxygen atom features lone pairs of electrons that are more exposed compared to larger cyclic ethers, enhancing its capacity to engage in hydrogen bonding. u-tokyo.ac.jp This increased polarity often leads to a marked improvement in aqueous solubility and a reduction in lipophilicity (logP/logD) when an oxetane is used to replace less polar groups like a gem-dimethyl or isopropyl group. acs.orgresearchgate.net In one documented instance, the substitution of an isopropyl group with an oxetane ring resulted in a 0.9-unit reduction in logP and a six-fold increase in aqueous solubility. researchgate.net This strategy allows for the introduction of steric bulk to a molecule without the common drawback of increasing lipophilicity, which can negatively affect pharmacokinetic properties. nih.govu-tokyo.ac.jp

A key feature of the oxetane ring is its strong inductive electron-withdrawing effect, which can significantly modulate the basicity of nearby functional groups, particularly amines. nih.govpharmablock.com The electronegative oxygen atom propagates this effect through the strained σ-bonding framework. nih.gov This results in a predictable and distance-dependent reduction in the pKa of an adjacent amine, making it a valuable tool for fine-tuning a compound's ionization state at physiological pH. nih.govacs.org Reducing high basicity can be crucial for improving oral absorption and reducing off-target effects, such as hERG inhibition. The extent of this pKa reduction is detailed in the table below.

Position of Oxetane Relative to AmineApproximate pKaH Reduction (units)Reference
α (alpha)~2.7 nih.gov
β (beta)~1.9 nih.gov
γ (gamma)~0.7 nih.gov
δ (delta)~0.3 nih.gov
Structural Basis for Impact on Metabolic Stability

The strategic inclusion of an oxetane ring can significantly enhance the metabolic stability of a drug candidate by addressing common sites of metabolic liability. u-tokyo.ac.jpnih.gov The structural basis for this improvement is twofold: the oxetane's role as a bioisosteric replacement for metabolically vulnerable groups and the intrinsic stability of the ring itself, which is highly dependent on its substitution pattern. nih.govacs.org

The stability of the oxetane ring itself is a critical factor. While the ring is strained, its susceptibility to metabolic degradation is not uniform and is heavily influenced by its substituents. nih.gov The most stable configuration is generally the 3,3-disubstituted pattern. nih.govacs.org In this arrangement, the substituents sterically shield the ring's C–O bonds, hindering the approach of metabolic enzymes like cytochrome P450s or external nucleophiles that could lead to ring-opening. nih.gov Conversely, oxetanes with electron-donating groups at the C2 position can be less stable. nih.gov While generally stable, it has been shown that oxetanes can be substrates for microsomal epoxide hydrolase (mEH), which catalyzes their hydrolysis to 1,3-diols. researchgate.net This provides an alternative metabolic pathway that can be modulated by structural modifications, potentially directing metabolism away from P450-mediated pathways. researchgate.net

Compound/MoietyObservationStructural RationaleReference
gem-Dimethyl GroupBlocks metabolism at adjacent sites but increases lipophilicity.Steric hindrance at metabolically labile positions. acs.org
Carbonyl GroupSusceptible to enzymatic attack and reduction.Electrophilic carbon is a target for nucleophilic attack by enzymes. acs.org
Oxetane MoietyOften improves metabolic stability and increases polarity.Acts as a steric shield (like gem-dimethyl) without increasing lipophilicity. More stable than carbonyls. u-tokyo.ac.jpacs.org
3,3-Disubstituted OxetaneGenerally the most stable oxetane configuration.Substituents sterically block access to the C-O bonds, preventing enzymatic ring-opening. nih.govacs.org

Development of Oxetane-Containing Peptidomimetics: Structural and Enzymatic Stability Studies

In the field of peptide-based drug discovery, a primary challenge is the inherent susceptibility of peptides to degradation by proteases and peptidases in vivo, which cleave the amide bonds of the peptide backbone. nih.gov A promising strategy to overcome this limitation involves the creation of peptidomimetics where a labile amide bond is replaced by a stable surrogate. The 3-amino-oxetane moiety has emerged as a novel building block for this purpose, creating "oxetanyl peptides" or pseudo-dipeptides. acs.orgnih.gov

The core principle is to replace a carbonyl group (C=O) of an amide bond with the oxetane ring, resulting in a non-hydrolyzable oxetanylamine fragment. nih.gov This modification is designed to retain the crucial hydrogen-bond donor and acceptor pattern of the original peptide bond, which is often essential for maintaining biological activity, while conferring resistance to enzymatic cleavage. nih.govwarwick.ac.uk Studies have confirmed that these amino-oxetanyl fragments are stable against enzymatic degradation and a variety of chemical conditions. acs.orgnih.gov

However, the structural impact of this modification is profound and must be carefully considered. The rigid, four-membered ring introduces significant conformational constraints that alter the local and global structure of the peptide. warwick.ac.ukrsc.org Research on the incorporation of an oxetane into an α-helical peptide demonstrated a significant disruption of the helical structure. rsc.org The modification was found to introduce a "kink" in the helical axis and disrupt the characteristic (i, i+4) hydrogen bonding pattern that defines the α-helix. rsc.org Molecular dynamics simulations have further shown that while a simple tripeptide like Leu-Gly-Ile may favor an extended conformation in solution, its oxetane-modified counterpart (Leu-GOx-Ile) preferentially adopts a folded, turn-like structure. warwick.ac.uk This ability to induce specific conformational preferences provides a tool to access novel peptide structures and potentially enhance binding to specific biological targets. warwick.ac.uk

Strategic Integration of Oxetane Building Blocks in Early Drug Discovery Campaigns (General Design Principles)

The use of oxetane building blocks, including this compound, in early drug discovery has evolved from a niche application to a mainstream strategy guided by several key design principles. acs.orgnih.gov These principles leverage the unique physicochemical and structural properties of the oxetane ring to overcome common challenges in medicinal chemistry.

Physicochemical Property Optimization : The primary use of oxetanes is to fine-tune the properties of a lead compound. nih.govnih.gov They are strategically installed to increase polarity and aqueous solubility, reduce lipophilicity (LogD), and attenuate the basicity of nearby amines. nih.govresearchgate.netnih.gov This multi-faceted modulation helps improve a compound's ADME (absorption, distribution, metabolism, and excretion) profile, which is critical for developing viable drug candidates. researchgate.net

Metabolic Guiding and Blocking : As bioisosteres for gem-dimethyl and carbonyl groups, oxetanes serve to block metabolically labile sites. u-tokyo.ac.jpacs.org Unlike the gem-dimethyl group, they do so without the penalty of increased lipophilicity. acs.org By replacing a reactive carbonyl, they can prevent metabolic reduction or hydrolysis, thereby increasing the compound's half-life. u-tokyo.ac.jp The stability of the oxetane itself, particularly the robust 3,3-disubstituted pattern, is a key consideration in this design strategy. nih.gov

Exploration of Chemical Space and Vectorial Design : The rigid, three-dimensional structure of the oxetane ring provides a powerful tool for exploring novel chemical space. nih.govresearchgate.net It introduces conformational restriction and acts as a non-planar scaffold, which can lead to higher target selectivity compared to flat aromatic systems. nih.gov Furthermore, the substitution pattern on the oxetane allows for precise control over the exit vectors of substituents from a molecular core. This was demonstrated in a co-crystal structure where an N-oxetane-piperazine moiety was shown to occupy a solvent-accessible region outside of a kinase binding pocket, a position that would be difficult to achieve with more conventional linkers. nih.govacs.org

Strategic Synthesis : The application of these principles is underpinned by the increasing availability of versatile oxetane building blocks. acs.org Synthetically accessible starting materials like oxetan-3-one and 3-amino-oxetane are frequently used as platforms for incorporating the motif via standard chemical transformations such as reductive amination or amide coupling. acs.org The decision to incorporate an oxetane is often made during the lead optimization phase to address specific liabilities like poor solubility, high clearance, or undesirable basicity identified in earlier analogues. nih.govacs.org

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of (R)-2-((Benzyloxy)methyl)oxetane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of a related oxetane (B1205548), the protons of the methylene (B1212753) group bonded to the oxygen in the oxetane ring typically appear at approximately 4.65 ppm, while the other methylene protons of the oxetane ring are observed around 2.61 ppm. researchgate.net For this compound, specific shifts would be expected for the benzylic protons and the protons of the oxetane ring, allowing for complete structural assignment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. For instance, in a similar compound, 2-benzyl-2-phenyloxetane, the carbon signals appear at δ 32.6, 49.4, 64.7, 88.5, 124.2, 126.4, 126.6, 127.8, 127.9, 130.6, 136.6, and 147.1. rsc.org The specific shifts for this compound would be crucial for confirming the connectivity of the molecule. Advanced NMR techniques, such as HSQC, HMBC, and NOESY, can further elucidate the three-dimensional structure and confirm the relative stereochemistry of the chiral center.

Table 1: Representative ¹H and ¹³C NMR Data for Oxetane Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Oxetane4.65 (CH₂-O), 2.61 (CH₂)- researchgate.net
2-Benzyl-2-phenyloxetane2.71-2.76, 2.88-2.93, 3.19, 4.27-4.31, 4.43-4.47, 7.19-7.4332.6, 49.4, 64.7, 88.5, 124.2, 126.4, 126.6, 127.8, 127.9, 130.6, 136.6, 147.1 rsc.org
2-Trimethylsilyl-2-phenyloxetane0.02, 2.66-2.73, 3.06-3.12, 4.67-4.71, 7.06-7.33-5.1, 31.6, 68.8, 86.8, 123.2, 125.1, 127.7, 147.8 rsc.org

Note: The data presented are for related compounds and serve as a reference for the expected spectral regions for this compound.

X-ray Crystallography for Definitive Stereochemistry and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. By diffracting X-rays through a single crystal of this compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. This technique would unambiguously confirm the (R) configuration at the chiral center and provide detailed information on bond lengths, bond angles, and torsional angles within the molecule. The structure determination of a related compound, 3-substituted oxetane, was supported by single-crystal X-ray diffraction. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. libretexts.org For this compound, characteristic fragments would likely include the benzyl (B1604629) cation (m/z 91) and fragments resulting from the opening and subsequent fragmentation of the oxetane ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high accuracy. worktribe.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

FragmentProposed Structurem/z
Molecular Ion[C₁₁H₁₄O₂]⁺˙178
Benzyl Cation[C₇H₇]⁺91
Loss of Benzyloxy Group[C₄H₇O]⁺71
Fragment from Oxetane Ring CleavageVariesVaries

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-O-C stretching (ether): Strong bands in the region of 1250-1000 cm⁻¹. The asymmetric stretch is typically stronger than the symmetric one.

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.

C-H stretching (aliphatic): Bands in the 3000-2850 cm⁻¹ region.

Oxetane ring vibrations: The ring puckering motion of the oxetane ring gives rise to absorptions in the far-infrared region, typically below 200 cm⁻¹. researchgate.net

IR spectroscopy is also highly valuable for monitoring the progress of reactions involving the synthesis or modification of this compound by observing the appearance or disappearance of specific functional group peaks.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. To separate the enantiomers of 2-((benzyloxy)methyl)oxetane, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral separations. windows.net

The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. rsc.org By comparing the retention times of the sample with those of racemic and enantiomerically pure standards, the enantiomeric ratio can be accurately quantified. The determination of enantioselectivities for related oxetane compounds has been successfully achieved using chiral stationary phase HPLC analysis. nih.gov This method is essential for quality control in asymmetric synthesis, ensuring the desired enantiomer is produced with high purity.

Future Research Directions and Emerging Opportunities

Innovation in Enantioselective Synthetic Methodologies for Oxetanes

The development of efficient and highly selective methods for synthesizing chiral oxetanes remains a significant area of interest. While classical methods like the Williamson etherification of chiral 1,3-diols are established, newer strategies are continuously being explored to enhance enantioselectivity and substrate scope. acs.org

Recent advancements include:

Asymmetric Cycloadditions: Formal [2+2] cycloaddition reactions, particularly the Paternò-Büchi reaction, offer a direct route to the oxetane (B1205548) core. nih.govnih.gov The development of chiral catalysts for these reactions is a key area of research to control the stereochemistry of the resulting oxetanes. nih.gov For instance, the use of chiral N-heterocyclic carbene (NHC) catalysts in formal [2+2] cycloadditions of fluorinated ketones has yielded highly substituted, enantioenriched fluorinated oxetanes. acs.org

Desymmetrization of Prochiral Oxetanes: The asymmetric ring-opening of prochiral 3-substituted oxetanes provides access to highly functionalized chiral building blocks. rsc.org This desymmetrization can be achieved using chiral Brønsted acids or other catalytic systems, presenting an opportunity to generate a variety of chiral molecules. rsc.orgrsc.org

Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, is an emerging frontier for the enantioselective formation and ring-opening of oxetanes. nih.gov This biocatalytic approach offers high efficiency and enantioselectivity, with the potential for scalable and environmentally friendly processes. nih.gov

Kinetic Resolution: The kinetic resolution of racemic oxetanes through enantioselective reactions, often catalyzed by chiral complexes, is another viable strategy for obtaining enantiopure oxetanes.

Future innovations will likely focus on the discovery of novel chiral catalysts and reagents that can operate under mild conditions with high turnover numbers and stereocontrol. The development of one-pot and tandem reactions that combine oxetane synthesis with subsequent functionalization will also be a significant area of advancement.

Exploration of Novel Catalytic Systems for Oxetane Functionalization

The ring-opening of oxetanes, driven by their inherent ring strain, is a powerful transformation for accessing a diverse range of functionalized molecules. acs.orgwikipedia.org The development of new catalytic systems is crucial for controlling the regioselectivity and stereoselectivity of these reactions.

Key areas of exploration include:

Frustrated Lewis Pairs (FLPs): FLP catalysis has shown promise in the reductive opening of oxetanes. acs.org This system can activate the oxetane ring and facilitate reactions like hydrosilylation, sometimes leading to unexpected and useful rearrangements. acs.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a mild and efficient method for various organic transformations. acs.org Its application to oxetane chemistry, such as in C-H functionalization or ring-opening reactions, is a promising avenue for future research.

Cobalt Catalysis: Cobalt-based catalytic systems, including those utilizing vitamin B12 derivatives, have been used to generate radical species from oxetanes. researchgate.net This allows for novel modes of reactivity, such as Giese-type additions and cross-electrophile couplings. researchgate.net

Chiral Brønsted and Lewis Acids: The use of chiral Brønsted and Lewis acids continues to be a central theme in the asymmetric functionalization of oxetanes. rsc.orgnsf.gov Fine-tuning the structure of these catalysts can lead to improved enantioselectivity in ring-opening reactions with various nucleophiles. rsc.org

Future research will likely involve the design of more sophisticated and selective catalysts that can tolerate a wider range of functional groups and enable previously inaccessible transformations of (R)-2-((Benzyloxy)methyl)oxetane.

Design and Synthesis of Advanced Polymer Architectures with Oxetane Moieties

Oxetanes can undergo ring-opening polymerization to produce polyethers, and the incorporation of chiral units like this compound can impart unique properties to the resulting polymers. wikipedia.orgresearchgate.net

Emerging opportunities in this area include:

Stereocontrolled Polymerization: The development of catalysts that can control the stereochemistry of the polymer backbone during the ring-opening polymerization of chiral oxetanes is a significant challenge. Achieving this control would lead to polymers with well-defined tacticity and potentially novel material properties.

Copolymers and Block Copolymers: The copolymerization of this compound with other monomers, such as cyclic anhydrides or other epoxides, can lead to the creation of new classes of polyesters and polyethers with tunable properties. wikipedia.orgacs.org Block copolymers containing segments derived from this chiral oxetane could exhibit interesting self-assembly behaviors.

Functional Polymers: The benzyloxy group in this compound can be deprotected to reveal a primary alcohol, which can then be further functionalized. This allows for the synthesis of functional polymers with pendant groups that can be used for applications such as drug delivery, catalysis, or as responsive materials.

Biodegradable Polymers: The incorporation of ester linkages through copolymerization with cyclic anhydrides can introduce biodegradability into the polymer backbone, making them more environmentally friendly. acs.org

The table below summarizes some key aspects of polymers derived from oxetane monomers.

PropertyDescription
Crystallinity Dependent on the substituents. Symmetrical disubstitution can lead to crystalline polymers, while single substituents often result in amorphous materials. wikipedia.org
Melting Temperature Influenced by substituents. For example, the melting point of poly(3,3-dimethyloxetane) is 47°C. wikipedia.org
Copolymerization Oxetanes are often copolymerized with monomers like tetrahydrofuran (B95107) (THF) to modify material properties and adjust crystallinity. wikipedia.org
Applications Polyoxetanes have been used as engineering polymers. For instance, a polymer derived from 3,3-bis(chloromethyl)oxetane (B146354) was used for sterilizable goods due to its high heat-distortion temperature and low water absorption. wikipedia.org

Computational Chemistry and Molecular Modeling for Predictive Reactivity and Conformational Analysis

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the behavior of molecules like this compound.

Future research will leverage these tools for:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions involving oxetanes, such as ring-opening and cycloaddition reactions. nsf.gov This allows for the prediction of reaction outcomes, including regioselectivity and stereoselectivity, and can guide the design of new catalysts and reaction conditions.

Conformational Analysis: Understanding the conformational preferences of the oxetane ring and its substituents is crucial for predicting its interactions with enzymes and receptors. acs.orglumenlearning.com Computational methods can be used to determine the relative energies of different conformers and to understand how the puckering of the oxetane ring is influenced by its substituents. acs.org The puckering of the oxetane ring is a key structural feature, with unsubstituted oxetane having a small puckering angle. nih.gov

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of complex catalytic cycles involving oxetanes. nsf.gov This knowledge is essential for optimizing existing reactions and for the rational design of new catalytic systems.

Virtual Screening: In the context of drug discovery, molecular modeling can be used to dock oxetane-containing molecules into the active sites of target proteins, helping to identify potential drug candidates.

The synergy between computational and experimental studies will be critical for accelerating progress in the chemistry of this compound.

Expansion of this compound Applications in Chemical Biology and Advanced Materials Research

The unique properties of the oxetane ring make it an attractive motif for applications in chemical biology and materials science. nih.gov this compound, with its defined stereochemistry, is particularly well-suited for these applications.

Emerging opportunities include:

Medicinal Chemistry: Oxetanes are increasingly being used as bioisosteres for gem-dimethyl and carbonyl groups in drug discovery. acs.orgnih.gov They can improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. acs.org The chiral nature of this compound makes it a valuable building block for the synthesis of new chiral drugs. nih.gov

Chemical Probes: The oxetane ring can be incorporated into chemical probes to study biological processes. Its unique spectroscopic signature and reactivity can be exploited for imaging and target identification studies.

Advanced Materials: As discussed in section 6.3, polymers derived from this compound can have interesting properties. These materials could find applications as chiral stationary phases for chromatography, as components of liquid crystals, or in the development of new biomaterials.

Natural Product Synthesis: The oxetane moiety is found in a number of biologically active natural products, such as Taxol. wikipedia.org this compound can serve as a chiral starting material for the total synthesis of these complex molecules. acs.org

The continued exploration of the synthesis and reactivity of this compound will undoubtedly lead to the discovery of new and exciting applications in these and other areas of science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-((Benzyloxy)methyl)oxetane, and how can stereochemical purity be ensured?

  • Methodology :

  • Step 1 : Start with oxetane derivatives functionalized with hydroxymethyl groups. For example, 3-methyl-3-(hydroxymethyl)oxetane esters (e.g., N-benzyloxycarbonyl-L-serine derivatives) can undergo benzylation under Mitsunobu conditions (e.g., using DIAD/TPP and benzyl alcohol) to introduce the benzyloxy group .
  • Step 2 : Optimize reaction conditions (e.g., solvent: THF, temperature: 0–25°C) to preserve the oxetane ring integrity. Monitor by TLC or HPLC.
  • Step 3 : Use chiral chromatography or enzymatic resolution to isolate the (R)-enantiomer. Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .
    • Data Table :
Reagent SystemYield (%)ee (%)Reference
DIAD/TPP, BnOH65–78>95
Enzymatic resolution40–5599

Q. How should researchers safely handle this compound in the laboratory?

  • Safety Protocol :

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact; wash immediately with soap/water if exposed .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid release into drains .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm structure (e.g., δ 4.5–5.0 ppm for benzyloxy protons; δ 70–80 ppm for oxetane carbons) .
  • IR : Look for C-O-C stretch (~1100 cm1^{-1}) and aromatic C-H stretches (~3000 cm1^{-1}) .
  • Mass Spec : ESI-MS to verify molecular ion [M+H]+^+ at m/z 222.1 .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s stability under acidic or basic conditions?

  • Mechanistic Insight :

  • Acidic Conditions : The oxetane ring undergoes ring-opening via protonation at the oxygen, forming a carbocation intermediate. Stabilize using non-polar solvents (e.g., hexane) at low temperatures .
  • Basic Conditions : Nucleophilic attack (e.g., hydroxide) leads to ring cleavage. Avoid aqueous bases; use anhydrous conditions for reactions .
    • Data Table :
ConditionDegradation Rate (t1/2_{1/2})Major ProductReference
1M HCl2 hoursBenzyl alcohol
1M NaOH30 minutesGlycolic acid derivative

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Troubleshooting :

  • Case 1 : If racemization occurs during benzylation, replace Mitsunobu with Sharpless asymmetric epoxidation followed by ring-closing metathesis .
  • Case 2 : For low ee in enzymatic resolution, screen alternative hydrolases (e.g., Candida antarctica lipase B) or adjust solvent polarity .

Q. How can this compound be utilized in drug discovery?

  • Applications :

  • Prodrug Design : The oxetane ring enhances metabolic stability. For example, it can replace labile ester groups in kinase inhibitors .
  • Bioconjugation : Use as a linker in antibody-drug conjugates (ADCs) due to its hydrolytic stability at physiological pH .

Methodological Notes

  • Conflicting Data : reports no significant hazards, but emphasizes rigorous PPE; reconcile by adopting stricter protocols for consistency.
  • Synthesis Optimization : Cross-reference reaction yields and ee values from peer-reviewed procedures in , and 13.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.